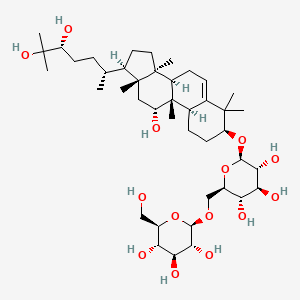

Mogroside II-A2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C42H72O14 |

|---|---|

Molekulargewicht |

801.0 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26-,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |

InChI-Schlüssel |

SLAWMGMTBGDBFT-XKSPGJGDSA-N |

Isomerische SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C |

Kanonische SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mogroside II-A2: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of Mogroside II-A2 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a triterpenoid (B12794562) glycoside belonging to the family of cucurbitane derivatives. It is a natural, non-sugar sweetener isolated from the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit).[1] Beyond its sweetening properties, this compound has garnered significant interest in the scientific community for its potential therapeutic applications, including antioxidant, antidiabetic, and anticancer activities.[2][1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a mogrol (B2503665) aglycone attached to two glucose moieties. The complete assignment of its chemical structure has been elucidated through extensive NMR and mass spectrometry studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H72O14 | |

| Molecular Weight | 801.01 g/mol | |

| CAS Number | 88901-45-5 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | |

| Density (predicted) | 1.3 ± 0.1 g/cm³ | |

| Boiling Point (predicted) | 914.2 ± 65.0 °C at 760 mmHg | |

| Flash Point (predicted) | 506.7 ± 34.3 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Description | Reference |

| ¹H NMR and ¹³C NMR | Complete assignments have been published, providing a detailed chemical shift map of the molecule. | |

| Mass Spectrometry (ESI-TOF) | The ESI-TOF mass spectrum shows a [M-H]⁻ ion at m/z 799.4817, which corresponds to the molecular formula C42H72O14. |

Biological Activities and Signaling Pathways

This compound, along with other mogrosides, exhibits a range of biological activities with potential therapeutic implications.

Antioxidant Activity

Mogrosides have demonstrated the ability to scavenge free radicals, suggesting a role in mitigating oxidative stress. This antioxidant capacity is believed to contribute to its other biological effects.

Antidiabetic Activity

Mogrosides have been shown to possess antidiabetic properties. The proposed mechanisms of action include:

-

Activation of AMPK Signaling Pathway: Mogrosides can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. Activation of AMPK can lead to reduced blood glucose and lipid levels and improved insulin (B600854) sensitivity.

-

Modulation of Intestinal Microflora: Mogroside treatment has been observed to alter the composition of gut microbiota in diabetic mice, leading to a decrease in the relative abundance of Firmicutes and Proteobacteria and an increase in Bacteroidetes.

-

Attenuation of Metabolic Endotoxemia: Mogrosides can reduce plasma endotoxin (B1171834) levels and downregulate the expression of CD14 and Toll-like receptor 4 (TLR4) mRNA, thereby mitigating inflammation associated with diabetes.

-

Protection of Pancreatic β-cells: Mogrosides may protect pancreatic β-cells from damage induced by oxidative stress.

Anticancer Activity

While research on the specific anticancer effects of this compound is emerging, studies on mogroside extracts and other individual mogrosides have shown promising results. The potential anticancer mechanisms may involve:

-

Inhibition of STAT3 Signaling: Mogroside V has been found to inhibit the STAT3 signaling pathway in pancreatic cancer cells.

-

Activation of p53 Pathway: The aglycone of mogrosides, mogrol, can activate the p53 pathway, a critical tumor suppressor pathway.

-

Induction of Cell Cycle Arrest and Apoptosis: Mogroside extracts have been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of Mogrosides

A common workflow for obtaining mogrosides from Siraitia grosvenorii involves extraction followed by purification.

1. Extraction:

-

Hot Water Extraction: Dried fruit powder is mixed with deionized water (e.g., 1:10 w/v) and heated at 60-80°C for 2-3 hours with stirring. The process is often repeated to maximize yield.

-

Flash Extraction: This method utilizes a high-speed homogenizer to rapidly extract mogrosides. Optimized conditions can include a water/biomass ratio of 25:1, a temperature of 60°C, and a time of 10 minutes.

-

Microwave-Assisted Extraction: This technique uses microwave energy to facilitate extraction. Typical conditions involve using water or aqueous ethanol as a solvent and applying microwave power for a short duration (e.g., 15 minutes).

2. Purification:

-

Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column. Sugars and other polar impurities are washed away with deionized water, and the mogrosides are then eluted with an aqueous ethanol gradient (e.g., 30-70%).

-

Affinity Chromatography: For higher purity, adsorbents like boronic acid-functionalized silica (B1680970) gel can be used to specifically bind the diol groups present in mogrosides.

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is employed for the final purification of individual mogrosides to achieve high purity (>99%).

In Vitro Antioxidant Activity Assays

1. ABTS Radical Scavenging Assay:

-

An ABTS radical cation (ABTS•+) solution is prepared by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

-

The sample solution of this compound is mixed with the diluted ABTS•+ solution.

-

The decrease in absorbance at 734 nm after a set incubation time is measured, indicating the radical scavenging activity.

2. Reducing Power Assay:

-

The sample solution is mixed with a phosphate (B84403) buffer and potassium ferricyanide.

-

The mixture is incubated at 50°C.

-

Trichloroacetic acid (TCA) is added to stop the reaction.

-

The supernatant is mixed with distilled water and ferric chloride.

-

The absorbance is measured at 700 nm; a higher absorbance indicates greater reducing power.

Anticancer Activity Assay

Cell Viability (MTT) Assay:

-

Cancer cells are seeded in 96-well plates and allowed to attach.

-

The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After treatment, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at approximately 570 nm. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a promising natural compound with a well-characterized chemical structure and a range of interesting biological activities. Its potential as a non-caloric sweetener, coupled with its antioxidant, antidiabetic, and potential anticancer properties, makes it a subject of significant interest for further research and development in the food, pharmaceutical, and nutraceutical industries. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate the specific mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Mogroside II-A2: A Technical Guide to its Natural Source and Isolation from Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside II-A2, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is a constituent of the sweet-tasting mogroside family. While not one of the principal sweetening compounds like Mogroside V, its presence and potential biological activities warrant efficient isolation for further research. This technical guide provides a comprehensive overview of the natural occurrence of this compound and a detailed, synthesized protocol for its extraction and purification from monk fruit. The methodologies described are based on established principles of natural product chemistry, including solvent extraction, macroporous resin chromatography, and preparative high-performance liquid chromatography. Quantitative data, where available, is presented to inform researchers on expected yields and concentrations.

Natural Source and Occurrence of this compound

This compound is a naturally occurring compound within the fruit of Siraitia grosvenorii, a perennial vine native to Southern China. The fruit, commonly known as monk fruit or Luo Han Guo, is renowned for its intense sweetness, which is primarily attributed to other mogrosides, particularly Mogroside V.

This compound is considered a minor mogroside. Its concentration in the fruit is significantly lower than that of the major sweet components. The composition and concentration of individual mogrosides, including this compound, are influenced by factors such as the fruit's maturity and post-harvest processing.

Quantitative Analysis of this compound

Quantitative data for this compound is limited in comparison to the more abundant mogrosides. However, available research provides some insights into its concentration.

| Parameter | Value | Source |

| Concentration in Mogroside Extract | 0.32 ± 0.14 g/100 g | [1] |

| Relative Abundance in Fresh Fruit | Lowest among the six main mogrosides | [2] |

It is crucial to note that the stability of this compound is a significant factor. One study reported that this compound content in fresh monk fruit disappeared after seven days of storage at room temperature, underscoring the importance of processing fresh or properly stored fruit to isolate this compound[2].

Isolation and Purification of this compound

The isolation of this compound from monk fruit involves a multi-step process designed to extract the total mogroside content and then separate the individual compounds. The following protocol is a composite methodology derived from established procedures for the separation of various mogrosides.

Experimental Workflow

The overall workflow for the isolation and purification of this compound can be visualized as follows:

Figure 1: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

2.2.1. Stage 1: Extraction of Crude Mogrosides

This initial step aims to extract the total mogroside content from the monk fruit.

-

Materials:

-

Fresh Siraitia grosvenorii fruit

-

70% Aqueous Ethanol

-

Blender or homogenizer

-

Filter paper or centrifuge

-

Rotary evaporator

-

-

Protocol:

-

Wash the fresh monk fruit and remove the seeds.

-

Homogenize the fruit pulp with 70% aqueous ethanol in a 1:10 (w/v) ratio.

-

Macerate the mixture at room temperature for 24 hours with occasional stirring.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol to ensure complete extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.

-

2.2.2. Stage 2: Preliminary Purification by Macroporous Resin Column Chromatography

This step removes a significant portion of impurities, such as sugars and pigments, and enriches the total mogroside fraction.

-

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., D101 or HZ 806)

-

Chromatography column

-

Deionized water

-

Ethanol (various concentrations)

-

-

Protocol:

-

Dissolve the crude mogroside extract in deionized water to create a sample solution.

-

Pack a chromatography column with the macroporous resin and equilibrate the column by washing with deionized water.

-

Load the sample solution onto the column at a controlled flow rate.

-

Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars, salts, and other polar impurities.

-

Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with a low concentration of ethanol (e.g., 20%) and gradually increase the concentration (e.g., 40%, 60%, 80%).

-

Collect fractions and monitor the presence of mogrosides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing the total mogroside fraction and concentrate using a rotary evaporator.

-

2.2.3. Stage 3: Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step separates the individual mogrosides to yield pure this compound.

-

Materials:

-

Concentrated total mogroside fraction

-

Preparative HPLC system with a C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Deionized water (HPLC grade)

-

0.22 µm syringe filters

-

-

Protocol:

-

Dissolve the concentrated total mogroside fraction in the initial mobile phase solvent.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

Perform the separation on a C18 preparative column.

-

Employ a gradient elution method. A typical mobile phase consists of water (A) and acetonitrile or methanol (B). An example gradient could be:

-

0-10 min: 10-20% B

-

10-40 min: 20-30% B

-

40-60 min: 30-50% B

-

-

Set the detection wavelength to approximately 203 nm.

-

Collect fractions corresponding to the elution peak of this compound. The retention time for this compound will need to be determined using an analytical standard if available, or by subsequent structural elucidation.

-

Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound.

-

Logical Relationship of Mogroside Biosynthesis

The various mogrosides found in monk fruit are structurally related and are part of a biosynthetic pathway. Understanding this relationship can provide context for their co-isolation.

Figure 2: Simplified relationship in the mogroside biosynthetic pathway.

Conclusion

The isolation of this compound from monk fruit is a feasible but challenging task due to its relatively low abundance compared to other mogrosides. The successful implementation of the described multi-step protocol, combining initial solvent extraction, enrichment via macroporous resin chromatography, and final purification by preparative HPLC, is essential for obtaining this compound in high purity for research and development purposes. Further optimization of each step, particularly the preparative HPLC conditions, will be critical for maximizing yield and purity. The instability of this compound in post-harvest fruit necessitates prompt processing to ensure successful isolation. This guide provides a solid foundation for researchers to develop and refine their methodologies for the isolation of this specific mogroside.

References

Mogroside II-A2 (CAS No. 88901-45-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside II-A2 is a triterpenoid (B12794562) glycoside and a cucurbitane derivative naturally occurring in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family of compounds, which are recognized for their intense sweetness and potential health benefits, this compound is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the identification, known biological activities, and relevant experimental methodologies associated with this compound, aiming to facilitate further research and drug development endeavors. While specific quantitative data for this compound is limited, this guide also incorporates data from closely related mogrosides to provide a broader context for its potential therapeutic applications.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 88901-45-5 | [1][2][3][4][5] |

| Molecular Formula | C₄₂H₇₂O₁₄ | |

| Molecular Weight | 801.01 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity | >98% (Commercially available) | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Biological Activities and Therapeutic Potential

Mogrosides, as a class of compounds, have been reported to exhibit a range of biological activities, including antioxidant, antidiabetic, and anticancer effects. While research specifically targeting this compound is still emerging, the existing literature on related mogrosides suggests promising therapeutic potential.

Antioxidant Activity

Mogroside extracts have demonstrated significant antioxidant properties. Although specific IC50 values for this compound are not yet available, studies on mogroside-rich extracts indicate their capacity to scavenge free radicals. The antioxidant potential of these extracts is attributed to the collective action of their constituent mogrosides, including this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of mogrosides. Extracts from monk fruit have been shown to inhibit the proliferation of various cancer cell lines. While direct IC50 values for this compound against cancer cell lines are not currently published, research on other mogrosides suggests that they can induce apoptosis and cause cell cycle arrest in cancer cells.

Antidiabetic Effects

Mogrosides are well-known for their non-caloric sweetening properties, making them a subject of interest in diabetes research. Studies on mogroside-rich extracts have shown hypoglycemic and hypolipidemic effects in animal models of type 2 diabetes. The proposed mechanism involves the activation of hepatic 5'AMP-activated protein kinase (AMPK) signaling.

Experimental Protocols

Extraction and Purification of Mogrosides from Siraitia grosvenorii

A general procedure for the extraction and purification of mogrosides from monk fruit is as follows:

-

Extraction: Dried and powdered monk fruit is extracted with hot water or a hydroalcoholic solution (e.g., 50-70% ethanol) with stirring. This process is typically repeated multiple times to maximize the yield.

-

Initial Purification: The crude extract is passed through a macroporous resin column to remove sugars, pigments, and other polar impurities. The mogrosides are then eluted with a higher concentration of ethanol.

-

Further Purification: For higher purity, affinity chromatography using a boronic acid-functionalized silica (B1680970) gel can be employed to specifically bind the diol groups present in mogrosides.

-

Isolation of this compound: Individual mogrosides, including this compound, can be isolated and purified to a high degree (>98%) using semi-preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Antioxidant Activity Assays

The following are general protocols for assessing the antioxidant activity of compounds like this compound.

-

Prepare a 2.0 mL aqueous solution of the test compound (e.g., 1.0 mg/mL).

-

Mix with 2.0 mL of 0.2 M phosphate (B84403) buffer (pH 6.6) and 2.0 mL of 0.1% potassium ferricyanide.

-

Incubate the mixture at 50 °C for 20 minutes.

-

Add 2.0 mL of 10% trichloroacetic acid (TCA) solution to stop the reaction.

-

Centrifuge at 3000 rpm for 10 minutes to collect the supernatant.

-

Mix 2.0 mL of the supernatant with an equal volume of distilled water and 0.4 mL of 0.3% ferric chloride solution.

-

Measure the absorbance at 700 nm. Ascorbic acid can be used as a positive control.

-

Prepare the ABTS radical cation (ABTS•+) stock solution by mixing 7 mM aqueous ABTS solution with 2.45 mM potassium persulfate and incubating in the dark at room temperature for 16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., pH 7.4, 0.1 M sodium phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Mix 0.2 mL of various concentrations of the test compound (e.g., 50-5000 µg/mL) with 3.8 mL of the diluted ABTS•+ solution.

-

Keep the mixture in the dark for 6 minutes.

-

Measure the absorbance at 734 nm.

Cell Viability (MTT) Assay for Anticancer Activity

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).

-

Incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or an SDS-HCl solution).

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, research on related mogrosides suggests potential mechanisms of action.

Potential Anti-inflammatory Signaling Pathway

Mogrosides have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Potential Antidiabetic Signaling Pathway

The antidiabetic effects of mogrosides may be mediated through the activation of the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.

Caption: Potential antidiabetic mechanism of this compound via AMPK pathway activation.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the biological activities of this compound.

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound, a constituent of monk fruit, represents a promising natural compound with potential therapeutic applications. While the broader class of mogrosides has demonstrated antioxidant, anticancer, and antidiabetic properties, there is a clear need for further research to specifically characterize the biological activities and mechanisms of action of this compound. Future studies should focus on obtaining specific quantitative data, such as IC50 values, for its various biological effects and elucidating the precise signaling pathways it modulates. Such research will be crucial for unlocking the full therapeutic potential of this natural sweetener.

References

- 1. benchchem.com [benchchem.com]

- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 4. scivisionpub.com [scivisionpub.com]

- 5. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]

Preliminary Investigation of Mogroside II-A2: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside II-A2, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit), belongs to a class of compounds renowned for their intense sweetness and potential therapeutic properties. While extensive research has focused on major mogrosides like Mogroside V, the specific biological activities of minor constituents such as this compound are less characterized. This technical guide provides a preliminary investigation into the biological activities of this compound, drawing upon data from mogroside extracts and the established bioactivities of the mogroside family. This document summarizes available data, outlines detailed experimental protocols for assessing key biological activities, and visualizes potential signaling pathways to support further research and drug development efforts.

Introduction

Mogrosides, the primary active compounds in monk fruit, have garnered significant interest for their potential health benefits, including antioxidant, antidiabetic, and anticancer activities.[1][2] this compound is one of the naturally occurring mogrosides, though typically present in smaller quantities compared to Mogroside V.[1] Understanding the individual contribution of each mogroside to the overall therapeutic effect of monk fruit extract is crucial for the development of targeted therapies. This guide focuses on the preliminary assessment of this compound's biological potential, providing a foundational resource for researchers in the field.

Biological Activities and Quantitative Data

Direct quantitative data on the biological activities of isolated this compound is limited in publicly available literature. However, studies on mogroside extracts containing a known percentage of this compound provide valuable insights into its potential efficacy.

Antioxidant Activity

A study on a mogroside-rich extract from Siraitia grosvenorii fruits, which contained 0.32 ± 0.14 g/100 g of this compound, demonstrated notable antioxidant properties.[1] The antioxidant capacity of this extract was evaluated using DPPH and ABTS radical scavenging assays.

| Activity | Assay | Test Substance | IC50 (μg/mL) | Positive Control | IC50 of Control (μg/mL) | Reference |

| Antioxidant | DPPH Radical Scavenging | Mogroside-rich Extract | 1118.1 | Ascorbic Acid | 9.6 | [1] |

| Antioxidant | ABTS Radical Scavenging | Mogroside-rich Extract | 1473.2 | Trolox | 47.9 |

Table 1: Antioxidant Activity of a Mogroside-rich Extract Containing this compound

Anticancer Activity

Antidiabetic Activity

The mogroside class of compounds is recognized for its antidiabetic effects. Studies on mogroside-rich extracts have shown hypoglycemic and hypolipidemic effects in diabetic models. These effects are linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway in the liver. While direct evidence for this compound is pending, its structural similarity to other active mogrosides suggests it may contribute to the overall antidiabetic properties of monk fruit extract. A study on 3T3-L1 preadipocytes showed that mogrol, the aglycone of mogrosides, suppressed triglyceride accumulation, suggesting a role in adipogenesis.

Key Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the stock solution.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

Anticancer Activity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value can be calculated from the dose-response curve.

Antidiabetic Activity Assessment: Glucose Uptake Assay in 3T3-L1 Adipocytes

Principle: This assay measures the uptake of glucose or a fluorescent glucose analog (like 2-NBDG) into adipocytes. An increase in glucose uptake is an indicator of improved insulin (B600854) sensitivity.

Protocol:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours in serum-free medium.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 18-24 hours). Include a positive control (e.g., insulin or rosiglitazone) and a vehicle control.

-

Glucose Uptake Stimulation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then incubate with KRH buffer containing 2-NBDG (e.g., 100 µM) and the respective treatments for 30-60 minutes.

-

Termination and Measurement: Terminate the uptake by washing the cells with ice-cold PBS. Lyse the cells and measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader (excitation/emission ~485/535 nm).

-

Calculation: The fluorescence intensity is proportional to the amount of glucose taken up by the cells. Results can be expressed as a fold change relative to the vehicle control.

Potential Signaling Pathways

Based on studies of the broader mogroside family, this compound may exert its biological effects through the modulation of key signaling pathways such as AMPK and NF-κB.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis. Mogrosides have been shown to activate AMPK, which is believed to contribute to their antidiabetic effects.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines. Some studies suggest that mogrosides may possess anti-inflammatory properties by inhibiting the NF-κB pathway.

Conclusion and Future Directions

The preliminary evidence suggests that this compound, as a component of mogroside-rich extracts, likely contributes to the antioxidant, anticancer, and antidiabetic activities observed for the entire extract. However, to fully elucidate its specific biological functions and therapeutic potential, further research using the purified compound is imperative. Future studies should focus on:

-

Quantitative analysis: Determining the IC50 values of pure this compound in various antioxidant and anticancer assays.

-

In-depth mechanistic studies: Investigating the precise molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

This technical guide provides a foundational framework to stimulate and guide future research endeavors into the promising biological activities of this compound.

References

The Labyrinth of the Body: A Technical Guide to the Pharmacokinetics and Metabolism of Triterpenoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Triterpenoid (B12794562) glycosides, a vast and structurally diverse class of natural products, have garnered significant attention in drug discovery for their broad spectrum of pharmacological activities. However, their journey through the body—from administration to elimination—is a complex process governed by their unique physicochemical properties. Understanding the pharmacokinetics (what the body does to the drug) and metabolism of these compounds is paramount for their successful development into safe and effective therapeutics. This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of triterpenoid glycosides, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Absorption: The Gateway to Systemic Circulation

The oral bioavailability of triterpenoid glycosides is often low and variable, primarily due to their high molecular weight, poor membrane permeability, and susceptibility to degradation in the gastrointestinal tract. The absorption of these compounds is a multi-faceted process involving several mechanisms.

Mechanisms of Intestinal Absorption

Triterpenoid glycosides can traverse the intestinal epithelium through both passive diffusion and carrier-mediated transport. The large and often polar glycoside moieties hinder passive diffusion across the lipid-rich cell membranes of enterocytes. Consequently, the initial and crucial step in the absorption of many triterpenoid glycosides is the hydrolysis of the sugar chains by intestinal enzymes or, more significantly, by the gut microbiota.[1][2][3] This enzymatic action releases the more lipophilic aglycones (sapogenins), which can then be more readily absorbed.[1]

Some triterpenoid glycosides may also be substrates for influx transporters, facilitating their uptake into enterocytes. Conversely, they can also be recognized by efflux transporters, such as P-glycoprotein (P-gp), which actively pump them back into the intestinal lumen, thereby limiting their net absorption.

Quantitative Insights into Bioavailability

The oral bioavailability of triterpenoid glycosides varies significantly among different compounds and is influenced by factors such as the number and type of sugar residues, the aglycone structure, and the formulation. The following table summarizes key pharmacokinetic parameters for several representative triterpenoid glycosides, highlighting their generally low oral bioavailability.

| Triterpenoid Glycoside | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference(s) |

| Saikosaponin A | Rat (Wistar) | 50 mg/kg (oral) | 361.48 ± 165.57 | - | 5094.06 ± 1453.14 | 0.04 | [4] |

| Astragaloside (B48827) IV | Rat | 20 mg/kg (oral) | - | - | - | 3.66 | |

| Ginsenoside Rb1 | Rat | 50 mg/kg (oral) | - | 1.5 | - | 4.35 | |

| Ginsenoside Rg1 | Rat | 50 mg/kg (oral) | - | 1.0 | - | 18.40 | |

| Notoginsenoside R1 | Rat | 300 mg/kg (oral) | - | - | - | 9.29 | |

| Escin Ia | Rat | 4 mg/kg (oral) | - | - | - | <0.25 | |

| α-Hederin | Rat | 100 mg/kg (oral) | - | - | - | - | |

| Oleanolic Acid | Rat | 25 mg/kg (oral) | 66-74 | - | 5.4-5.9 (µg·min/mL) | 0.7 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Distribution: Reaching the Target Tissues

Once absorbed into the systemic circulation, triterpenoid glycosides are distributed to various tissues and organs. The extent and pattern of distribution are influenced by their physicochemical properties, plasma protein binding, and affinity for specific transporters in different tissues.

Due to their often-hydrophilic nature, many intact triterpenoid glycosides have a limited volume of distribution. However, their aglycones, being more lipophilic, can penetrate tissues more effectively. Plasma protein binding is another critical factor, with some compounds exhibiting high binding affinity, which can restrict their distribution to tissues. For instance, astragaloside IV has been reported to have a plasma protein binding rate of about 90%.

Tissue distribution studies in animal models have shown that triterpenoid glycosides and their metabolites can accumulate in various organs, including the liver, lungs, spleen, and kidneys. Their ability to cross the blood-brain barrier is generally limited, which may have implications for their therapeutic applications in central nervous system disorders.

Metabolism: Biotransformation and Detoxification

The metabolism of triterpenoid glycosides is a complex process that primarily occurs in the gut and the liver. It involves a series of enzymatic reactions that modify the structure of the parent compound, generally leading to more polar and readily excretable metabolites.

The Critical Role of Gut Microbiota

The gut microbiota plays a pivotal role in the initial metabolism of orally administered triterpenoid glycosides. The diverse enzymatic machinery of intestinal bacteria, including various glycosidases, is capable of hydrolyzing the sugar moieties of these compounds. This deglycosylation is often a prerequisite for absorption and subsequent systemic metabolism. The metabolic activity of the gut microbiota can vary significantly between individuals, contributing to the observed inter-individual variability in the pharmacokinetics and therapeutic effects of triterpenoid glycosides.

Hepatic Metabolism: Phase I and Phase II Reactions

Following absorption, triterpenoid glycosides and their aglycones are transported to the liver, the primary site of drug metabolism. Here, they undergo Phase I and Phase II metabolic reactions.

-

Phase I Metabolism: These reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the triterpenoid scaffold. This increases the polarity of the molecule and provides sites for subsequent Phase II conjugation reactions. Common Phase I reactions for triterpenoids include hydroxylation, oxidation, and dehydrogenation.

-

Phase II Metabolism: In these reactions, the parent compound or its Phase I metabolite is conjugated with endogenous molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate (B86663) (by sulfotransferases, SULTs), or glutathione (B108866) (by glutathione S-transferases, GSTs). These conjugation reactions further increase the water solubility of the compounds, facilitating their elimination from the body.

The following diagram illustrates the general metabolic pathway of a triterpenoid glycoside, highlighting the key roles of gut microbiota and hepatic enzymes.

Excretion: The Final Elimination

The metabolites of triterpenoid glycosides, being more water-soluble, are primarily eliminated from the body through the kidneys (in urine) and the liver (in bile, followed by fecal excretion). The relative contribution of renal and biliary excretion depends on the physicochemical properties of the metabolites, particularly their molecular weight and polarity. Enterohepatic circulation, a process where biliary-excreted metabolites are reabsorbed in the intestine, can prolong the half-life of some triterpenoid glycosides.

Experimental Protocols for Pharmacokinetic and Metabolism Studies

A variety of in vitro and in vivo models are employed to investigate the ADME properties of triterpenoid glycosides.

In Vitro Models

-

Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is widely used to assess the intestinal permeability of compounds and to identify potential substrates of influx and efflux transporters.

Methodology Overview:

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Permeability Assay: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite compartment at specific time points.

-

Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

-

-

Liver Microsome Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are enriched in CYP450 enzymes to evaluate the metabolic stability of a compound.

Methodology Overview:

-

Incubation: The test compound is incubated with liver microsomes in the presence of a co-factor regenerating system (e.g., NADPH).

-

Time-Course Sampling: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable solvent (e.g., cold acetonitrile).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

The following diagram illustrates a typical workflow for an in vitro liver microsome stability assay.

References

- 1. Gut microbiota-mediated pharmacokinetics of ginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Gut Microbiota: Novel Therapeutic Target of Ginsenosides for the Treatment of Obesity and Its Complications [frontiersin.org]

- 4. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Minor Mogrosides: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogrosides, the triterpenoid (B12794562) glycosides responsible for the intense sweetness of monk fruit (Siraitia grosvenorii), have garnered significant attention as natural, non-caloric sweeteners. While the major component, mogroside V, is well-studied, a diverse array of minor mogrosides exists within the fruit, each with unique structural characteristics and potential biological activities. This technical guide provides a comprehensive literature review of these minor mogrosides, detailing their chemical structures, natural abundance, and pharmacological properties. We present a comparative analysis of their biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects, supported by quantitative data. Furthermore, this guide offers detailed experimental protocols for the extraction, purification, and bioactivity assessment of minor mogrosides, alongside an exploration of the signaling pathways they modulate. This in-depth resource aims to facilitate further research and development of minor mogrosides for therapeutic and nutraceutical applications.

Introduction to Minor Mogrosides

Mogrosides are a class of cucurbitane-type triterpenoid glycosides primarily found in the fruit of Siraitia grosvenorii (Luo Han Guo). These compounds are renowned for their intense sweetness without contributing calories, making them a popular choice as natural sweeteners. Mogrosides share a common aglycone, mogrol (B2503665), but differ in the number and linkage of their glucose moieties. While mogroside V is the most abundant and well-known mogroside, the fruit contains a variety of other "minor" mogrosides that, despite their lower concentrations, exhibit significant biological activities and contribute to the overall sweetness profile of monk fruit extract.[1][2]

The growing interest in natural health products has spurred research into these minor mogrosides, revealing a spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[3] This guide focuses on these lesser-known but potentially valuable compounds, providing a detailed overview for researchers and drug development professionals.

Phytochemistry of Minor Mogrosides

Chemical Structures

The structural diversity of minor mogrosides arises from variations in the number and position of glucose units attached to the mogrol backbone, as well as modifications to the aglycone itself, such as oxidation. Below are the chemical structures of several key minor mogrosides.

(Note: The following images are illustrative representations of the chemical structures.)

Figure 1: Chemical Structure of Mogrol (the aglycone)

Figure 2: Chemical Structures of Selected Minor Mogrosides

A comprehensive list of identified minor mogrosides includes:

-

Mogroside II A1

-

Mogroside II B

-

Mogroside II E

-

Mogroside III

-

Mogroside III A2

-

Mogroside III E

-

11-Deoxymogroside III

-

Mogroside IV

-

11-Oxomogroside IV A

-

7-Oxomogroside V

-

11-Oxo-mogroside V

-

Mogroside VI

-

Siamenoside I

Natural Abundance and Distribution

The concentration of minor mogrosides in Siraitia grosvenorii fruits varies depending on the stage of maturity.[5] Early in development, mogroside IIE is the predominant component. As the fruit ripens, glycosylation pathways convert mogroside IIE into mogroside III, and subsequently into the more highly glycosylated mogroside V and siamenoside I.[5][6] Harvesting the fruit at the optimal time is therefore crucial for obtaining extracts with a desirable sweetness profile and composition of minor mogrosides.[5]

Biological Activities of Minor Mogrosides

Emerging research has demonstrated that minor mogrosides possess a range of biological activities that could be harnessed for therapeutic purposes.

Antioxidant Activity

Several minor mogrosides have shown potent antioxidant effects by scavenging reactive oxygen species (ROS). For instance, 11-oxo-mogroside V exhibits a strong scavenging effect on superoxide (B77818) anions (O2-) and hydrogen peroxide (H2O2).[7]

Anti-inflammatory Activity

Mogrosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Mogroside IIIE, for example, has been found to alleviate inflammation by activating the AMPK/SIRT1 signaling pathway.[8][9]

Anti-diabetic Effects

The anti-diabetic properties of mogrosides are a significant area of research. Mogroside IIIE has been shown to protect podocytes from high glucose-induced damage through the activation of the AMPK/SIRT1 pathway.[8][9] Studies on mogroside-rich extracts in diabetic mice have demonstrated improvements in glucose metabolism and a reduction in metabolic endotoxemia, partly through the modulation of gut microbiota.[1][10]

Anti-cancer Potential

Preliminary studies suggest that some minor mogrosides may have anti-cancer properties. Research on mogroside extracts has indicated the potential to inhibit the proliferation of cancer cells and induce apoptosis.[11] However, further investigation into the specific effects of individual minor mogrosides on different cancer cell lines is warranted.

Quantitative Data on Minor Mogrosides

The following tables summarize the available quantitative data on the abundance and biological activity of various minor mogrosides.

Table 1: Quantitative Analysis of Minor Mogrosides in Siraitia grosvenorii Fruits at Different Maturity Stages

| Mogroside | Concentration (mg/g dry weight) at 15 days | Concentration (mg/g dry weight) at 45 days | Concentration (mg/g dry weight) at 75 days |

| Mogroside IIE | High | Moderate | Low |

| Mogroside III | Low | High | Moderate |

| Mogroside IIIE | Low | Moderate | Moderate |

| Mogroside IV | Low | Moderate | High |

| Siamenoside I | Very Low | Low | Moderate |

| Isomogroside V | Very Low | Low | Moderate |

Data synthesized from studies on mogroside content during fruit maturation.[5][6]

Table 2: Comparative Biological Activity of Selected Minor Mogrosides

| Mogroside | Biological Activity | Assay | Result (IC50/EC50) | Reference |

| 11-oxo-mogroside V | Antioxidant | Superoxide anion scavenging | EC50 = 4.79 µg/mL | [7] |

| 11-oxo-mogroside V | Antioxidant | Hydrogen peroxide scavenging | EC50 = 16.52 µg/mL | [7] |

| Mogroside V | Antioxidant | Hydroxyl radical scavenging | EC50 = 48.44 µg/mL | [7] |

| Mogroside IIIE | Anti-inflammatory | LPS-induced nitric oxide production in RAW264.7 cells | Not Reported | [9] |

| Mogroside IIIE | Anti-diabetic | Activation of AMPK in MPC-5 cells | Not Reported | [8][9] |

| Mogrol | Anti-diabetic | Activation of AMPKα2β1γ1 | EC50 = 4.2 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of minor mogrosides.

Extraction and Purification of Minor Mogrosides using Macroporous Resin

Objective: To extract and purify minor mogrosides from Siraitia grosvenorii fruit.

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

Macroporous adsorbent resin (e.g., D101 or HZ 806)

-

Chromatography column

-

Deionized water

-

Ethanol (various concentrations for elution)

-

Rotary evaporator

Protocol:

-

Extraction: Macerate the powdered fruit with 70% ethanol at a 1:10 solid-to-liquid ratio for 24 hours at room temperature. Filter the extract and repeat the extraction process twice. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Preparation: Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water until the effluent is clear.

-

Adsorption: Dissolve the crude extract in deionized water and load it onto the equilibrated column at a controlled flow rate.

-

Washing: Wash the column with deionized water to remove impurities such as sugars and salts.

-

Elution: Elute the adsorbed mogrosides with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol). Collect the fractions separately.

-

Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the desired minor mogrosides.

-

Purification: Pool the fractions rich in specific minor mogrosides and further purify using techniques like preparative HPLC.

High-Performance Liquid Chromatography (HPLC) for Mogroside Analysis

Objective: To separate and quantify minor mogrosides in an extract.

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (optional, for MS detection)

-

Reference standards for minor mogrosides

Protocol:

-

Sample Preparation: Dissolve the dried extract or purified fraction in methanol or a methanol-water mixture. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase A: Water (with 0.1% formic acid if using MS)

-

Mobile Phase B: Acetonitrile (with 0.1% formic acid if using MS)

-

Gradient Elution: A typical gradient might be: 0-10 min, 20-30% B; 10-25 min, 30-40% B; 25-35 min, 40-60% B. The gradient should be optimized based on the specific minor mogrosides of interest.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

-

Detection:

-

UV Detection: Monitor the absorbance at 203 nm.

-

MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the specific m/z values of the deprotonated molecules [M-H]⁻ of the target minor mogrosides.

-

-

Quantification: Create a calibration curve using the reference standards of the minor mogrosides to quantify their concentration in the samples.

MTT Assay for Cell Viability and Cytotoxicity

Objective: To assess the cytotoxic effects of minor mogrosides on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PANC-1 for pancreatic cancer)

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Minor mogroside stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan (B1609692) crystals)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13][14][15][16]

-

Treatment: Prepare serial dilutions of the minor mogroside in complete culture medium. Remove the old medium from the cells and add 100 µL of the mogroside-containing medium to each well. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[14]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14][16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][14][16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the mogroside concentration.[17]

Griess Assay for Nitric Oxide Inhibition

Objective: To evaluate the anti-inflammatory activity of minor mogrosides by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

96-well cell culture plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Minor mogroside stock solution

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the minor mogroside for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include controls for untreated cells, cells treated with LPS only, and cells treated with the vehicle and LPS.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.[18][19][20][21][22]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[18][20][21]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only control. The IC50 value can then be determined.[23]

Signaling Pathways Modulated by Minor Mogrosides

The biological effects of minor mogrosides are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for drug development.

AMPK/SIRT1 Signaling Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a key regulator of cellular energy metabolism and has been implicated in the anti-diabetic and anti-inflammatory effects of some minor mogrosides.

Mogroside IIIE has been shown to activate this pathway in podocytes exposed to high glucose.[8][9] This activation leads to a reduction in inflammation, oxidative stress, and apoptosis.[8][9][24]

Caption: Mogroside IIIE activates the AMPK/SIRT1 pathway, leading to the inhibition of inflammation, oxidative stress, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response.[][26][27] Its activation leads to the transcription of pro-inflammatory genes. Several mogrosides are thought to exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of the inhibition of the STAT3 signaling pathway by EGCG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mogroside - Wikipedia [en.wikipedia.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scivisionpub.com [scivisionpub.com]

- 12. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. researchhub.com [researchhub.com]

- 17. researchgate.net [researchgate.net]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. Protocol Griess Test [protocols.io]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. benchchem.com [benchchem.com]

- 22. promega.com [promega.com]

- 23. researchgate.net [researchgate.net]

- 24. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sweet Revolution: A Technical Guide to the Historical Discovery and Characterization of Mogrosides

Executive Summary

Mogrosides, the intensely sweet triterpenoid (B12794562) glycosides from the fruit of Siraitia grosvenorii (Luo Han Guo), have emerged as prominent natural, non-caloric sweeteners in the food and pharmaceutical industries. This technical guide provides an in-depth exploration of the historical discovery, isolation, and chemical characterization of these compounds. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key milestones, experimental methodologies, and the fundamental science underpinning the unique properties of mogrosides. This document details the journey from the traditional use of Luo Han Guo in Chinese medicine to the advanced analytical techniques used today to understand and quantify these potent sweeteners. Furthermore, it elucidates the mechanism of sweet taste perception mediated by mogrosides, providing a complete picture of their scientific significance.

Introduction

The quest for non-caloric sweeteners has been a significant driver of innovation in food science and technology. Amidst growing health consciousness and the global rise in metabolic disorders, the demand for natural alternatives to sucrose (B13894) has surged. Mogrosides, extracted from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit, have garnered considerable attention due to their intense sweetness, which can be up to 300 times that of sucrose, without contributing to caloric intake.

Historical Context of Luo Han Guo

For centuries, Luo Han Guo has been a staple in traditional Chinese medicine, primarily in the Guangxi region of Southern China.[1] It has been traditionally used to treat ailments such as sore throats, coughs, and constipation.[2] The fruit's sweet taste was recognized and utilized long before the chemical nature of its sweetening components was understood. The name "monk fruit" is believed to have originated from the Buddhist monks who cultivated the fruit in the 13th century.[3]

Emergence of Mogrosides as Natural Sweeteners

The scientific investigation into the sweet components of Luo Han Guo began in the 20th century, leading to the discovery of a unique class of compounds known as mogrosides. These compounds are structurally classified as cucurbitane-type triterpenoid glycosides.[4] The primary and most abundant sweet-tasting mogroside is Mogroside V.[5] The U.S. Food and Drug Administration (FDA) has granted mogrosides Generally Recognized as Safe (GRAS) status, paving the way for their widespread use in food and beverage products.

Historical Discovery and Early Research

The transition of Luo Han Guo from a traditional remedy to a source of a globally recognized natural sweetener is a story of scientific inquiry and discovery that unfolded over several decades.

Pioneering Researchers and Key Milestones

The initial scientific exploration of Siraitia grosvenorii and its sweet constituents can be traced back to the 1970s. A significant milestone was the first extraction of crude mogrosides in 1974 by American researcher Lee Chihong. This was followed by the pioneering work of Japanese researcher Takemoto Tsunematsu in 1977, who successfully isolated pure mogrosides and began to deduce their chemical structures. In 1983, researchers successfully isolated and identified Mogroside IV, V, and VI, which laid the groundwork for the subsequent identification of over 40 different mogroside analogues.

Early Extraction and Isolation Efforts

Early methods for extracting mogrosides from Luo Han Guo fruit were relatively straightforward, often involving boiling the fruit in water or using ethanol (B145695) extraction. These initial extracts were a complex mixture of various mogrosides, other glycosides, and plant metabolites. The challenge for early researchers was to separate and purify the individual sweet-tasting compounds from this crude extract to understand their chemical nature and sensory properties.

Chemical Characterization of Mogrosides

The intense sweetness of mogrosides is a direct result of their unique chemical structure. All mogrosides share a common aglycone backbone called mogrol (B2503665), which is a cucurbitane-type triterpenoid.

Core Chemical Structure

The core structure, mogrol, is a tetracyclic triterpenoid with the chemical formula C30H52O4. The sweetness of the various mogrosides is determined by the number and type of glucose units attached to the mogrol backbone at the C3 and C24 positions.

Major Mogrosides and Their Structural Variations

The most well-characterized mogrosides include Mogroside II E, Mogroside III, Mogroside IV, and Mogroside V. The primary difference between these compounds is the number of glucose moieties attached to the mogrol core. Mogroside V, the most abundant and one of the sweetest mogrosides, has five glucose units. The structural variations directly impact the sweetness intensity and taste profile of each mogroside.

Quantitative Analysis of Mogrosides

The concentration of mogrosides in Siraitia grosvenorii fruit and their relative sweetness are critical parameters for their application as sweeteners.

Mogroside Content in Siraitia grosvenorii

The total mogroside content in dried Luo Han Guo fruit typically ranges from 0.5% to 1% of the dry weight. The concentration of individual mogrosides varies depending on the fruit's maturity, with Mogroside V being the predominant compound in ripe fruits.

Table 1: Mogroside Content in Luo Han Guo Fruit at Different Maturity Stages

| Mogroside | Early Stage (unripe) | Mid Stage | Late Stage (ripe) |

| Mogroside II E | High | Medium | Low |

| Mogroside III | Low | High | Medium |

| Mogroside IV | Very Low | Medium | High |

| Mogroside V | Very Low | Low | High (up to 1.3% w/w) |

Note: The values are relative concentrations. Actual quantitative data can vary based on cultivar, growing conditions, and analytical methods.

Sweetness Intensity of Major Mogrosides

The sweetness of mogrosides is significantly higher than that of sucrose. The number and linkage of the glucose units play a crucial role in determining the sweetness intensity.

Table 2: Relative Sweetness of Major Mogrosides Compared to Sucrose

| Mogroside | Relative Sweetness (times sweeter than sucrose) |

| Mogroside IV | ~150-300 |

| Mogroside V | ~250-425 |

| Siamenoside I | ~563 |

Note: Sweetness intensity can vary depending on the concentration and the medium in which it is tested.

Experimental Protocols

The isolation, purification, and characterization of mogrosides require a combination of chromatographic and spectroscopic techniques.

Extraction and Purification of Mogrosides from Siraitia grosvenorii

-

Objective: To extract a broad range of mogrosides from the dried fruit material.

-

Protocol:

-

Grind dried Luo Han Guo fruit into a fine powder.

-

Macerate the powder in 70% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.

-

-

Objective: To enrich the mogroside fraction and remove polar impurities like sugars and salts.

-

Protocol:

-

Dissolve the crude extract in deionized water.

-

Load the aqueous solution onto a pre-equilibrated macroporous adsorbent resin column (e.g., Amberlite XAD-7).

-

Wash the column with 2-3 bed volumes of deionized water to remove unbound impurities.

-

Elute the adsorbed mogrosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor the presence of mogrosides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the mogroside-rich fractions and concentrate them to yield a purified mogroside extract.

-

Analytical Characterization

-

Objective: To separate, identify, and quantify individual mogrosides.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient might start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 203 nm or an Evaporative Light Scattering Detector (ELSD).

-

Standard Preparation: Prepare standard solutions of purified mogrosides (e.g., Mogroside V) in the mobile phase to create a calibration curve for quantification.

-

-

Objective: To elucidate the detailed chemical structure of isolated mogrosides.

-

Methodology:

-

Sample Preparation: Dissolve a purified mogroside sample in a deuterated solvent (e.g., DMSO-d6 or CD3OD).

-

Experiments: Acquire a suite of NMR spectra, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and correlation signals to assign all proton and carbon signals and determine the connectivity of atoms and the stereochemistry of the molecule.

-

-

Objective: To determine the molecular weight and fragmentation pattern of mogrosides, aiding in their identification.

-

Methodology:

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: Time-of-flight (TOF) or quadrupole mass analyzers.

-

Mode: Typically run in negative ion mode to observe the [M-H]- or [M+formate]- adducts.

-

Tandem MS (MS/MS): Used to fragment the parent ion and obtain structural information based on the fragmentation pattern.

-

Sensory Analysis of Mogrosides

-

Objective: To quantitatively assess the sweetness intensity and profile of mogrosides.

-

Panelist Selection: Recruit individuals with good sensory acuity and the ability to articulate sensory perceptions.

-

Training:

-

Familiarize panelists with the basic tastes (sweet, sour, salty, bitter, umami) using standard solutions (e.g., sucrose for sweet).

-

Train panelists to rate the intensity of sweetness on a standardized scale (e.g., a 15-point scale or a visual analog scale).

-

Conduct sessions to identify and describe other sensory attributes that may be present in mogroside samples, such as bitterness, aftertaste, and licorice notes.

-

-

Protocol:

-

Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as reference standards.

-

Prepare solutions of the mogroside sample at various concentrations.

-

Present the samples to the trained panelists in a randomized and blind manner.

-

Ask panelists to rate the sweetness intensity of each sample using the standardized scale.

-

Calculate the average sweetness intensity for each sample and compare it to the sucrose reference standards to determine the relative sweetness.

-

Mechanism of Sweet Taste Perception

The sensation of sweetness from mogrosides is initiated by their interaction with specific taste receptors on the tongue.

The T1R2/T1R3 Sweet Taste Receptor

The primary receptor responsible for detecting sweet compounds, including mogrosides, is a G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3. This heterodimeric receptor is expressed in taste receptor cells located in the taste buds.

Mogroside-Receptor Interaction and Signaling Pathway

The binding of mogrosides to the T1R2/T1R3 receptor, specifically to the Venus flytrap domain of the T1R2 subunit, triggers a conformational change in the receptor. This activation initiates an intracellular signaling cascade. The activated receptor couples to the G-protein gustducin (B1178931). This leads to the activation of phospholipase C-β2 (PLCβ2), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration opens the TRPM5 ion channel, leading to membrane depolarization and the release of ATP, which acts as a neurotransmitter to signal sweet taste to the brain.

Diagram: Mogroside Sweet Taste Signaling Pathway

Caption: Simplified signaling pathway of mogroside-induced sweet taste perception.

Conclusion